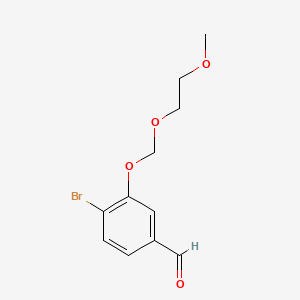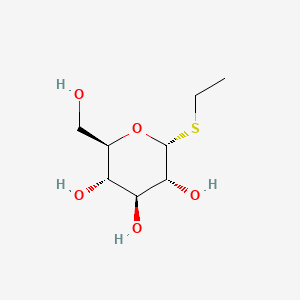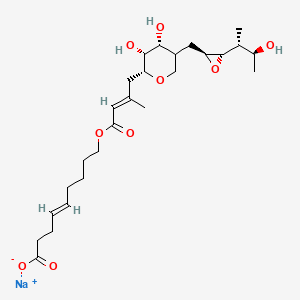
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde (also known as 4-Bromo-3-MEMB) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 82-83°C and a boiling point of 230-231°C. 4-Bromo-3-MEMB is a member of the benzaldehyde family, which are organic compounds containing a benzene ring and an aldehyde group. This compound has been used in a variety of research applications due to its unique properties, including its low toxicity and its ability to act as a catalyst for several reactions.
Scientific Research Applications
4-Bromo-3-MEMB has been used in a variety of scientific research applications due to its unique properties. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals. It has also been used in the synthesis of certain polymers and as a catalyst for several reactions. Additionally, 4-Bromo-3-MEMB has been used in the synthesis of several dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-3-MEMB is not fully understood. However, it is believed that it acts as a catalyst in several reactions due to its ability to form stable complexes with transition metal ions. Additionally, 4-Bromo-3-MEMB is able to act as a nucleophile, which allows it to react with other molecules.
Biochemical and Physiological Effects
4-Bromo-3-MEMB has been found to be non-toxic in animal studies. Additionally, it has been found to be non-irritating to the skin and eyes. However, it is important to note that 4-Bromo-3-MEMB should not be ingested or inhaled, as it can cause irritation to the respiratory tract.
Advantages and Limitations for Lab Experiments
4-Bromo-3-MEMB has several advantages when used in laboratory experiments. It is a low-toxicity compound, making it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound, as it can be used as a catalyst or intermediate in a variety of reactions. However, it is important to note that 4-Bromo-3-MEMB is not very stable, and it can degrade over time if not stored properly.
Future Directions
There are a number of potential future directions for 4-Bromo-3-MEMB. It could be used in the synthesis of more complex compounds, such as pharmaceuticals or polymers. Additionally, it could be used as a catalyst in more complex reactions, such as the synthesis of dyes or pigments. Additionally, it could be used in the synthesis of other benzaldehyde-based compounds. Finally, it could be used to study the mechanism of action of other compounds, as it has been found to be non-toxic and non-irritating.
Synthesis Methods
4-Bromo-3-MEMB can be synthesized through a variety of methods. One method involves the reaction of 4-bromo-3-methoxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction produces the desired compound in a yield of approximately 80%. Other methods of synthesis involve the use of different reagents and catalysts, such as pyridine or piperidine.
properties
IUPAC Name |
4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSNFWGEPAEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxybenzaldehyde 3-O-(2-Methoxyethoxymethyl) Ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)


![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)

![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)